
(R,Z)-N-(3-クロロアリル)-2,3-ジヒドロ-1H-インデン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloropropenyl group and an indene moiety, making it an interesting subject for synthetic and mechanistic studies.
科学的研究の応用
Medicinal Chemistry
N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline serves as a structural framework for developing new drugs targeting neurodegenerative diseases. Its role as a monoamine oxidase B inhibitor suggests potential benefits in enhancing dopaminergic signaling in Parkinson's disease patients.
Synthesis of Derivatives
This compound is utilized in synthesizing Rasagiline mesylate and other chloro derivatives. The chloropropenyl group allows for further modifications, making it a valuable intermediate in pharmaceutical synthesis .
Enzyme Inhibition Studies
Research indicates that compounds similar to N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline can inhibit specific enzymes involved in neurotransmitter metabolism. This property is crucial for developing treatments that mitigate the effects of neurodegeneration .
Asymmetric Synthesis
The unique chiral structure of this compound makes it an excellent candidate for asymmetric synthesis processes, where it can act as a chiral ligand or building block in creating more complex molecules .
Case Study 1: Efficacy in Parkinson's Disease
A multicenter randomized controlled trial demonstrated that Rasagiline significantly reduces motor fluctuations in patients with Parkinson's disease when compared to placebo. The study reported a decrease in total daily off time by an average of 1.85 hours with the higher dosage of Rasagiline, highlighting its therapeutic potential .
Case Study 2: Neuroprotective Effects
Research has shown that Rasagiline exhibits neuroprotective properties by preventing the breakdown of dopamine, which is crucial for maintaining neuronal health in Parkinson's disease patients. The ADAGIO study indicated that early treatment with Rasagiline could slow disease progression and improve quality of life metrics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and 3-chloroprop-2-enylamine.
Reaction Conditions: The key step involves the reaction of indene with 3-chloroprop-2-enylamine under specific conditions to form the desired product. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and more efficient purification methods.
化学反応の分析
Types of Reactions
N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the double bond in the chloropropenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Oxidized derivatives of the indene moiety
Reduction: Reduced derivatives with saturated chloropropyl groups
Substitution: Azide or cyanide substituted products
作用機序
The mechanism of action of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
- N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline
- (1R)-N-[(Z)-3-bromoprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
- (1R)-N-[(Z)-3-iodoprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
Uniqueness
The uniqueness of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline lies in its specific substitution pattern and chiral configuration, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
生物活性
N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is a derivative of rasagiline, which is primarily known for its role as a monoamine oxidase B (MAO-B) inhibitor in the treatment of Parkinson's disease. This compound has garnered attention for its unique biological activities, particularly its neuroprotective properties and potential therapeutic implications. This article delves into the biological activity of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline, supported by research findings, data tables, and case studies.
Rasagiline, including its derivatives like N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline, primarily exerts its effects through the irreversible inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which helps alleviate motor symptoms associated with Parkinson's disease. Additionally, rasagiline has been shown to possess neuroprotective properties that are independent of MAO-B inhibition.
Neuroprotective Properties
Research indicates that rasagiline and its metabolites can protect neurons from various forms of toxicity. For instance:
- Glutamate-Induced Toxicity : Rasagiline has demonstrated protective effects against glutamate-induced toxicity in neuronal cultures, which is significant given that excessive glutamate can lead to excitotoxicity and neuronal death .
- Apoptosis Prevention : In studies involving human dopaminergic SH-SY5Y cells, rasagiline enhanced the expression of anti-apoptotic proteins such as Bcl-2, thereby adjusting the apoptotic threshold and protecting neurons from cell death induced by neurotoxins .
Pharmacokinetics
The pharmacokinetic profile of rasagiline shows rapid absorption and metabolism primarily via cytochrome P450 enzymes. Its major metabolite, 1-(R)-aminoindan, also exhibits neuroprotective effects and contributes to the overall efficacy of rasagiline in treating Parkinson's disease .
Efficacy in Clinical Studies
Clinical trials have established the efficacy of rasagiline in improving motor function and reducing "off" time in patients with Parkinson's disease. A notable study demonstrated that patients receiving rasagiline showed significant improvements on the Unified Parkinson’s Disease Rating Scale (UPDRS) compared to those on placebo .
Table 1: Pharmacokinetic Parameters of Rasagiline
Parameter | Value |
---|---|
Half-life | 1.34 hours |
Volume of distribution | 182 L |
Clearance | 94.3 L/hour |
% Unchanged drug excreted | <1% |
Table 2: Neuroprotective Effects of Rasagiline in Cell Models
Study Type | Cell Model | Outcome |
---|---|---|
In vitro | SH-SY5Y cells | Increased Bcl-2 expression |
In vitro | Rat hippocampal neurons | Protection against glutamate toxicity |
In vivo | MPTP model in primates | Reduced dopaminergic neuron loss |
Case Study 1: Efficacy in Early Parkinson's Disease
In a randomized controlled trial involving early-stage Parkinson's patients, treatment with rasagiline resulted in a statistically significant reduction in UPDRS scores after one year compared to baseline measurements. Patients reported improved quality of life and reduced motor fluctuations.
Case Study 2: Neuroprotection Against Neurotoxicity
A study using rat models exposed to MPTP showed that pretreatment with rasagiline significantly mitigated dopaminergic neuron loss. The neuroprotective effect was attributed to both MAO-B inhibition and additional mechanisms involving mitochondrial stabilization .
特性
IUPAC Name |
(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLXGVLJGYOTNZ-CPWLGJMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC=CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。